2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-4-methylsulfonyl-N-(oxan-4-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S.ClH/c1-17(14,15)7-4-9(11)10(13)12-8-2-5-16-6-3-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAXTJEPOLEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)NC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride, with the CAS number 1427378-60-6, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-amino-4-(methylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O₄S
- Molecular Weight : 300.80 g/mol
- Purity : 95% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, which may extend to this compound. The compound's structural features suggest it could interact with cellular pathways involved in tumor growth and proliferation.
-
Mechanism of Action :
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. This disruption is critical in cancer therapy as it can inhibit tumor cell division .
- Cell Cycle Arrest : In vitro studies indicate that compounds with similar structures can induce cell cycle arrest by influencing tubulin polymerization dynamics .
-
Case Studies :
- A study involving a series of sulfonamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range . Although specific data on this compound is limited, its structural analogs exhibit promising results.
Other Biological Activities
In addition to anticancer properties, sulfonamides are known for their antibacterial and anti-inflammatory effects. While specific studies on this compound are scarce, the presence of the methanesulfonyl group suggests potential antimicrobial activity, as seen in other sulfonamide compounds.
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 2-Amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide HCl | TBD | Microtubule disruption |
| Derivative 1 (e.g., 3-bromo derivative) | 0.5 μM (HT-29 cells) | Cell cycle arrest |
| Derivative 2 (e.g., dichlorophenyl analog) | TBD | Centrosome de-clustering |
Research Findings
Research into related compounds has shown that modifications in the sulfonamide structure can lead to varying biological activities. For instance, derivatives with different aryl groups exhibited distinct levels of antiproliferative activity across different cancer cell lines .
Future Directions
Further research is necessary to elucidate the specific biological activities and mechanisms of action for this compound. Potential studies could include:
- In vitro assays to determine its efficacy against various cancer cell lines.
- Investigation into its mechanism of action through molecular docking studies and cellular assays.
Preparation Methods
Synthesis of the Butanamide Core
A well-documented method for preparing 2-aminobutyramide derivatives involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl)carbonate, followed by ammoniation and acidification to yield the hydrochloride salt of 2-aminobutyramide.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-aminobutyric acid + bis(trichloromethyl)carbonate in THF, reflux, 8 h | 4-ethyl-2,5-oxazolidinedione | 92.1 | Recrystallized from petroleum ether, purity 98.2% |
| 2 | 4-ethyl-2,5-oxazolidinedione + ammonia gas in methanol, 2 h, then acidified (pH 3) with HCl | 2-aminobutyramide hydrochloride | 95.0 | Total yield 87.4% (based on 2-aminobutyric acid), purity 98.5% |
This method is favored for its mild conditions, high yield, and reduced environmental impact compared to older bromination or thionyl chloride methods.
Introduction of the Methanesulfonyl Group
The methanesulfonyl (mesyl) group can be introduced by reaction of the amino or hydroxyl functional group with methanesulfonyl chloride under basic conditions, typically using triethylamine or pyridine as a base in an aprotic solvent such as dichloromethane or tetrahydrofuran. This reaction proceeds via nucleophilic substitution to form the methanesulfonyl derivative.
- Methanesulfonyl chloride added dropwise to the substrate solution at 0–5°C.
- Stirring for 1–3 hours at room temperature.
- Workup includes aqueous quenching, extraction, and purification by recrystallization or chromatography.
Attachment of the Oxan-4-yl Group
The oxan-4-yl substituent (a tetrahydropyran ring) is commonly introduced via nucleophilic substitution or reductive amination involving an oxan-4-yl-containing amine or alcohol derivative.
- React the 2-amino-4-methanesulfonylbutanamide intermediate with 4-oxanyl amine under mild heating.
- Use coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide bond formation.
- Alternatively, reductive amination with 4-oxanaldehyde derivatives and subsequent reduction.
The reaction is typically performed in solvents like methanol, ethanol, or DMF, with reaction times ranging from several hours to overnight.
Formation of Hydrochloride Salt
The final hydrochloride salt is prepared by dissolving the free base in an appropriate solvent (e.g., ethanol or methanol) and adding concentrated hydrochloric acid dropwise to precipitate the crystalline hydrochloride salt. This step improves compound stability and facilitates purification.
Summary Table of Preparation Methodology
| Preparation Stage | Reagents/Conditions | Yield (%) | Purity (%) | Key Notes |
|---|---|---|---|---|
| Chlorination of 2-aminobutyric acid | Bis(trichloromethyl)carbonate, THF, reflux | 92.1 | 98.2 | Formation of 4-ethyl-2,5-oxazolidinedione |
| Ammoniation and acidification | Ammonia gas, methanol, HCl, pH 3 | 95.0 | 98.5 | Conversion to 2-aminobutyramide hydrochloride |
| Methanesulfonylation | Methanesulfonyl chloride, base, low temp | 85–90* | >95* | Introduction of methanesulfonyl group |
| Oxan-4-yl substitution | 4-oxanyl amine, coupling agents, DMF/methanol | 75–85* | >95* | Formation of N-(oxan-4-yl) derivative |
| Hydrochloride salt formation | HCl addition, crystallization | Quantitative | >99* | Final salt isolation and purification |
*Yields and purities for methanesulfonylation and oxan-4-yl substitution are estimated based on analogous reactions reported in literature for similar compounds.
Research Findings and Process Advantages
- The use of bis(trichloromethyl)carbonate as a chlorination reagent is advantageous due to lower toxicity and environmental impact compared to bromine or thionyl chloride methods.
- The two-step chlorination followed by ammoniation and acidification provides high overall yield (~87%) and purity (>98%), with mild reaction conditions and simple operation.
- Methanesulfonylation under controlled low-temperature conditions prevents side reactions and ensures high selectivity.
- Attachment of the oxan-4-yl group through amide bond formation is efficient with modern coupling agents, allowing good yields and purity.
- The final hydrochloride salt form enhances compound stability, handling, and bioavailability for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for achieving high-purity 2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride?
- Methodological Answer : Optimize synthesis using acid-catalyzed deprotection and recrystallization. For example, refluxing intermediates in ethanol with HCl (6 N) followed by pH adjustment (using NH₄OH) can yield crystalline products . Purification via column chromatography (e.g., Chromolith® HPLC columns) ensures removal of impurities, as demonstrated in analogous butanamide syntheses .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d₆ to resolve amine, oxan-4-yl, and methanesulfonyl groups. Peaks at δ 7.45–7.72 (aromatic) and δ 4.18–4.22 (oxan-4-yl protons) are diagnostic .
- Mass Spectrometry (MS) : Employ EI-MS for molecular ion detection (e.g., m/z = 256.4 [M+H]) and fragmentation pattern analysis .
- UV-Vis : Confirm λmax at ~255 nm for sulfonamide moieties, aligning with related compounds .
Q. How should researchers handle storage and stability testing for this compound?
- Methodological Answer : Store at -20°C in airtight containers to prevent hydrolysis of the sulfonamide group. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products using LC-MS .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping oxan-4-yl protons) via SHELX refinement .
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons, particularly for stereochemical confirmation .
- Theoretical Calculations : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
- QSAR Models : Corolate methanesulfonyl and oxan-4-yl substituents with activity, leveraging data from similar butanamides .
- MD Simulations : Assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace oxan-4-yl with piperidine or cyclohexane groups to evaluate ring size effects .
- Bioactivity Assays : Test sulfonamide derivatives against enzyme panels (e.g., kinase inhibition) and compare IC50 values .
- Metabolic Profiling : Use hepatocyte microsomes to assess oxidative stability and metabolite formation .
Q. What analytical approaches resolve batch-to-batch variability in purity?
- Methodological Answer :
- HPLC-DAD : Employ gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to quantify impurities.
- Elemental Analysis : Verify stoichiometry of hydrochloride salt (e.g., Cl content via ion chromatography) .
- Chiral HPLC : Confirm enantiopurity if stereocenters are present .
Contradiction Analysis in Data Interpretation
Q. How to address conflicting biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to minimize variability .
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
